

Application Notes and Protocols for the Synthesis of 2-Pentylquinoline-4-carbothioamide

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Compound of Interest

Compound Name: 2-Pentylquinoline-4-carbothioamide

Cat. No.: B12883700

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of **2-Pentylquinoline-4-carbothioamide**, a novel quinoline derivative with potential applications in drug discovery. The synthesis is presented as a multi-step process, starting from readily available commercial reagents. Additionally, the potential biological relevance of quinoline derivatives as inhibitors of key signaling pathways in cancer is discussed.

Synthesis Overview

The synthesis of **2-Pentylquinoline-4-carbothioamide** is proposed via a three-step sequence:

- Doebner Reaction: Synthesis of the precursor, 2-pentylquinoline-4-carboxylic acid, through the condensation of aniline, hexanal, and pyruvic acid.
- Amidation: Conversion of the carboxylic acid to 2-pentylquinoline-4-carboxamide.
- Thionation: Conversion of the amide to the final product, **2-pentylquinoline-4-carbothioamide**, using Lawesson's reagent.

Experimental Protocols

Step 1: Synthesis of 2-Pentylquinoline-4-carboxylic acid via Doebner Reaction

The Doebner reaction provides a straightforward method for the synthesis of quinoline-4-carboxylic acids.^{[1][2]}

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
Aniline	93.13	10.0 g	0.107
Hexanal	100.16	11.8 g	0.118
Pyruvic acid	88.06	9.4 g	0.107
Ethanol	46.07	150 mL	-

Procedure:

- In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (10.0 g, 0.107 mol) and hexanal (11.8 g, 0.118 mol) in ethanol (100 mL).
- To this solution, add pyruvic acid (9.4 g, 0.107 mol) dissolved in ethanol (50 mL) dropwise over 30 minutes with continuous stirring.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
- Collect the solid product by filtration and wash with cold ethanol.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-pentylquinoline-4-carboxylic acid.

Expected Yield: 60-70%

Characterization: The product can be characterized by ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Step 2: Synthesis of 2-Pentylquinoline-4-carboxamide

This step involves the conversion of the carboxylic acid to the corresponding primary amide.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
2-Pentylquinoline-4-carboxylic acid	243.30	10.0 g	0.041
Thionyl chloride (SOCl ₂)	118.97	7.3 g (4.4 mL)	0.062
Dichloromethane (DCM)	84.93	100 mL	-
Aqueous Ammonia (28-30%)	17.03 (as NH ₃)	50 mL	-

Procedure:

- Suspend 2-pentylquinoline-4-carboxylic acid (10.0 g, 0.041 mol) in dry dichloromethane (100 mL) in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Slowly add thionyl chloride (4.4 mL, 0.062 mol) to the suspension at 0 °C (ice bath).
- Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
- Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

- Dissolve the resulting crude acyl chloride in dry DCM (50 mL) and add this solution dropwise to a vigorously stirred, cooled (0 °C) solution of concentrated aqueous ammonia (50 mL).
- Stir the mixture for 1-2 hours at room temperature.
- Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide.
- Purify the product by recrystallization or column chromatography to yield 2-pentylquinoline-4-carboxamide.

Expected Yield: 75-85%

Step 3: Synthesis of 2-Pentylquinoline-4-carbothioamide

The final step is the thionation of the amide using Lawesson's reagent.^{[3][4]}

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
2-Pentylquinoline-4-carboxamide	242.32	5.0 g	0.021
Lawesson's Reagent	404.47	4.6 g	0.011
Dry Toluene or Dioxane	-	100 mL	-

Procedure:

- In a 250 mL round-bottom flask, dissolve 2-pentylquinoline-4-carboxamide (5.0 g, 0.021 mol) in dry toluene or dioxane (100 mL).
- Add Lawesson's reagent (4.6 g, 0.011 mol, 0.55 equivalents) to the solution.

- Heat the reaction mixture to reflux (80-110 °C) for 2-4 hours under an inert atmosphere. Monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure **2-Pentylquinoline-4-carbothioamide**.

Expected Yield: 50-70%

Biological Context and Signaling Pathways

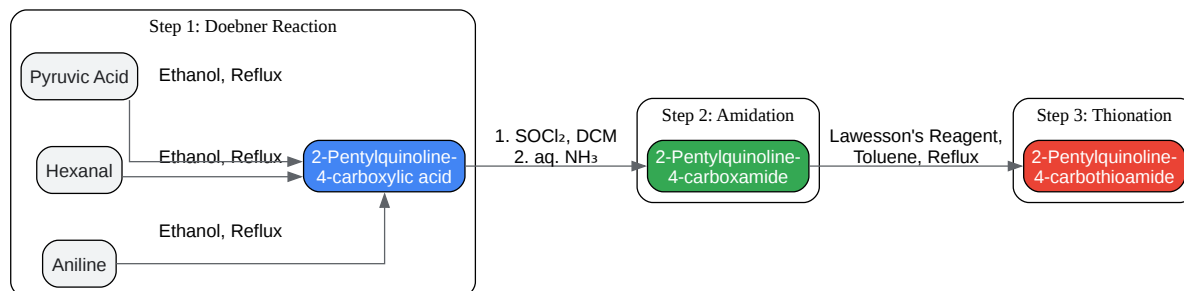
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties.^{[5][6]} Several studies have shown that quinoline-based molecules can act as inhibitors of crucial signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.^{[7][8][9]}

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in many human cancers.^{[10][11]}

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to cell proliferation and survival.^{[12][13]} Overexpression or mutation of EGFR is a hallmark of various cancers.

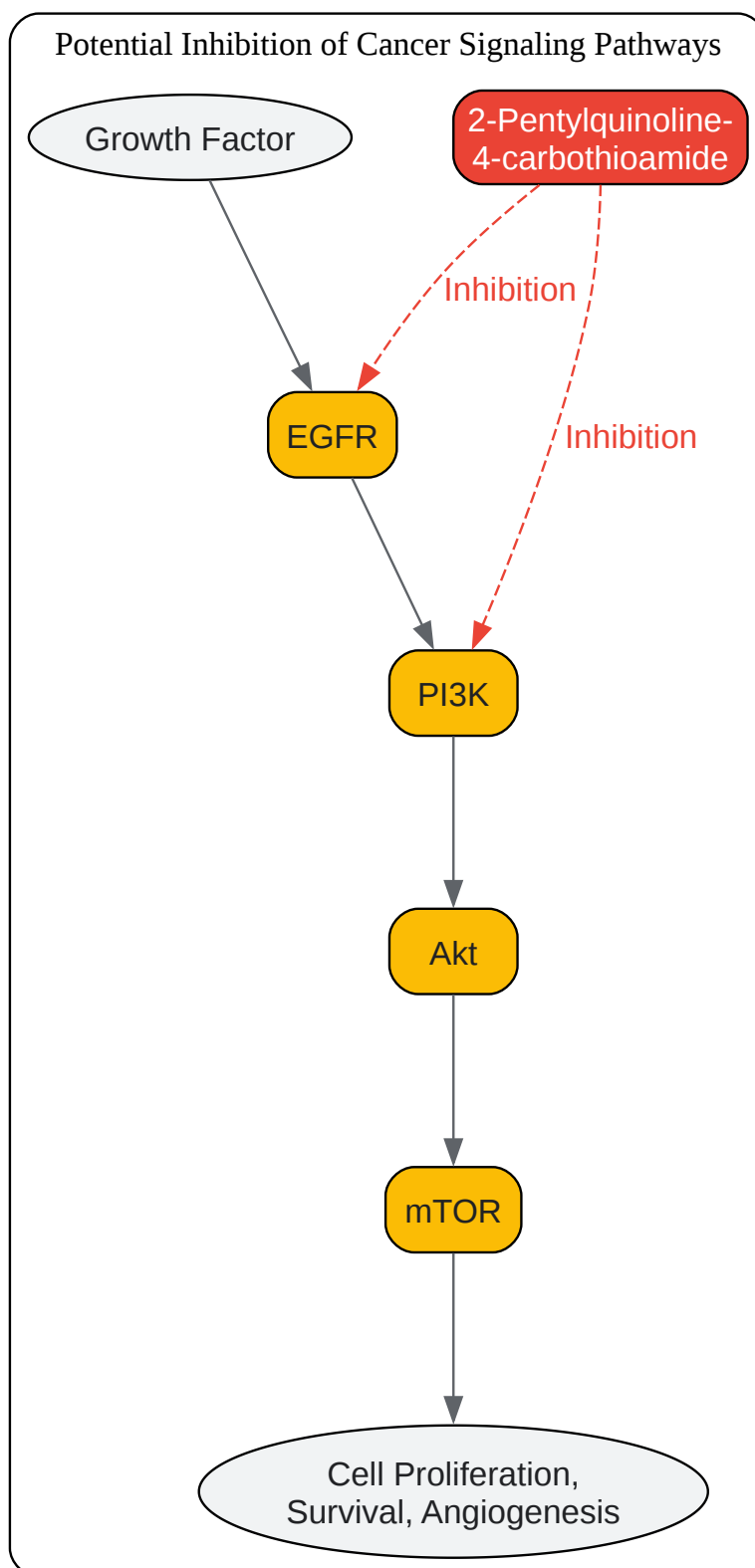
The potential of **2-Pentylquinoline-4-carbothioamide** as an anticancer agent could be investigated by assessing its inhibitory activity on these pathways.

Visualizations



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Caption: Synthetic workflow for **2-Pentylquinoline-4-carbothioamide**.



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Caption: Potential mechanism of action via inhibition of EGFR and PI3K pathways.

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